5-amino-1H-indazole-3-carboxylic Acid
Description
Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery
The indazole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. pnrjournal.com This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, making it a focal point for drug discovery and development. researchgate.netresearchgate.net The chemical versatility and unique properties of the indazole nucleus allow it to serve as a foundational component in the design of various therapeutic agents. researchgate.net
Indazole-containing derivatives are known to possess a broad spectrum of pharmacological properties, including antitumor, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic activities. researchgate.netnih.govresearchgate.netnih.gov The significance of this scaffold is underscored by its incorporation into several commercially successful drugs that target a range of diseases. pnrjournal.com For instance, drugs like Niraparib and Pazopanib are utilized in cancer therapy, while Granisetron (B54018) is used as an antiemetic for chemotherapy patients. pnrjournal.comnih.gov The presence of the indazole moiety often enhances a molecule's binding affinity to biological targets and can improve its metabolic stability and pharmacokinetic profile. researchgate.net
Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold
| Drug Name | Therapeutic Use |
| Pazopanib | Tyrosine kinase inhibitor for cancer treatment. pnrjournal.comnih.gov |
| Axitinib | Tyrosine kinase inhibitor for renal cell carcinoma. pnrjournal.com |
| Niraparib | Anticancer drug for ovarian, fallopian tube, and breast cancer. nih.gov |
| Entrectinib | Kinase inhibitor for specific types of lung cancer and solid tumors. pnrjournal.com |
| Granisetron | 5-HT3 receptor antagonist used as an anti-emetic. pnrjournal.com |
| Benzydamine | Anti-inflammatory agent. pnrjournal.com |
Historical Context and Evolution of Research on Indazole Derivatives
The foundational understanding of the indazole structure was established by Emil Fischer, who first defined it as a pyrazole ring fused with a benzene ring. pnrjournal.comresearchgate.net While the indazole ring system is not commonly found in nature, synthetic derivatives have been a subject of extensive research for decades due to their potent pharmacological properties. pnrjournal.comaustinpublishinggroup.com
The therapeutic application of indazole-based drugs can be traced back to 1966 with the marketing of Benzydamine, an anti-inflammatory agent. researchgate.net Since then, research has evolved significantly. Early studies focused on the broad biological activities of various substituted indazoles. researchgate.net Over the past few decades, driven by advancements in molecular biology and drug design, research has become more targeted. researchgate.netpnrjournal.com Scientists have moved from general screening to the rational design of indazole derivatives aimed at specific biological targets, such as protein kinases, which are crucial in cancer progression. nih.gov This evolution reflects a deeper understanding of the structure-activity relationships (SARs) of the indazole scaffold, allowing for the creation of highly potent and selective drug candidates. researchgate.netnih.gov
Overview of Key Research Areas for 5-Amino-1H-indazole-3-carboxylic Acid and its Derivatives
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for various research applications. chemimpex.com Its derivatives are being investigated across several scientific domains due to the versatile reactivity of its functional groups.
Key research areas include:
Pharmaceutical Development : The compound is a crucial starting material for synthesizing novel pharmaceuticals. chemimpex.com Notably, derivatives of 3-aminoindazole, a closely related structure, have been developed into potent enzyme inhibitors. For example, 3-amino-5-substituted indazoles served as the starting point for the investigation that led to the development of Entrectinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. nih.gov
Biochemical Research : It is employed in studies focused on enzyme inhibition and protein interactions. chemimpex.com The indazole scaffold is a key pharmacophore for developing inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases, which are important targets in oncology and immunology. nih.gov
Agrochemical Chemistry : Researchers are exploring the potential of this compound and its derivatives in the creation of new agrochemicals, such as innovative pesticides or herbicides. chemimpex.com
Table 2: Primary Research Applications of this compound
| Research Area | Application |
| Pharmaceutical Development | Serves as a key intermediate in synthesizing drugs, particularly for neurological disorders and as enzyme inhibitors. chemimpex.com |
| Biochemical Research | Used in studies of enzyme inhibition and protein interactions to identify new therapeutic targets. chemimpex.com |
| Agrochemical Chemistry | Explored for its potential in developing novel crop protection agents. chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFCSVSXHXFOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429021 | |
| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-77-8 | |
| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Amino 1h Indazole 3 Carboxylic Acid
Established Synthetic Routes to 5-Amino-1H-indazole-3-carboxylic Acid and its Core Indazole Analogs
The construction of the indazole core, a key component for many pharmacologically active molecules, can be achieved through several synthetic strategies. unina.it These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, starting from appropriately substituted benzene precursors.
Cyclization Reactions from Precursors
A common and effective method for synthesizing the indazole ring system involves the cyclization of substituted phenyl derivatives. For instance, derivatives of 2-nitrophenylacetic acid can serve as precursors. A practical synthesis route involves converting these nitro compounds into their corresponding amino esters, followed by acetylation and subsequent cyclization to form the indazole ring. semanticscholar.org
Another established route starts from isatin, which is hydrolyzed and then converted into a diazonium salt. This intermediate is subsequently reduced to form an aryl hydrazine (B178648), which undergoes cyclization under acidic conditions to yield the indazole-3-carboxylic acid. google.com
| Starting Material | Key Steps | Product | Reference |
| 2-Nitrophenylacetic acid derivatives | Reduction, Acetylation, Cyclization | 1H-indazole-3-carboxylates | semanticscholar.org |
| Isatin | Hydrolysis, Diazotization, Reduction, Cyclization | Indazole-3-carboxylic acid | google.com |
Diazotization-Mediated Syntheses
Diazotization reactions are a cornerstone in the synthesis of indazole derivatives. This method typically involves the treatment of an ortho-amino-substituted precursor with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt which then undergoes intramolecular cyclization. rawdatalibrary.netconicet.gov.ar This approach has been successfully applied to ortho-aminobenzacetamides and ortho-aminobenzacetates to directly yield 1H-indazole-3-carboxylic acid derivatives under mild conditions. rawdatalibrary.net
The versatility of this method is demonstrated in the synthesis of various pyrazolo[3,4-d] rawdatalibrary.netconicet.gov.arnih.govtriazin-4-ones from 5-amino-1H-pyrazole-4-carbonitriles through a one-pot diazotization process. conicet.gov.ar
| Precursor | Reagents | Key Transformation | Product | Reference |
| ortho-aminobenzacetamides | Diazotization reagents | Direct conversion | 1H-indazole-3-carboxylic acid derivatives | rawdatalibrary.net |
| 5-amino-1H-pyrazole-4-carbonitriles | NaNO2, HCl/AcOH | Diazotization and cyclization | Pyrazolo[3,4-d] rawdatalibrary.netconicet.gov.arnih.govtriazin-4-ones | conicet.gov.ar |
Alternative Approaches
Beyond traditional cyclization and diazotization methods, alternative strategies have been developed to access the indazole core. One such approach utilizes phenylhydrazine (B124118) and benzaldehyde (B42025) to form a benzaldehyde phenylhydrazone, which then undergoes further transformations to yield indazole-3-carboxylic acid, notably avoiding the use of diazonium intermediates. google.com
Another innovative method involves a two-step synthesis of 1-arylindazole-3-carboxamides starting from isocyanides and 2-iodo-N-arylbenzohydrazonoyl chlorides. This is followed by a Buchwald–Hartwig intramolecular cyclization, offering a convergent and efficient route to these valuable compounds. unina.it
Derivatization Strategies for the this compound Core
The functional groups of the this compound core, namely the amino group, the carboxylic acid, and the nitrogen atoms of the pyrazole ring, provide multiple sites for chemical modification. These derivatizations are crucial for modulating the pharmacological properties of the resulting compounds.
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the indazole ring is a common site for derivatization, allowing for the synthesis of esters and amides with diverse biological activities. semanticscholar.org
Esterification of the carboxylic acid is a fundamental transformation in the synthesis of indazole derivatives. This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. For example, methyl esters of indazole-3-carboxylic acid can be prepared, which can then be used in subsequent reactions. semanticscholar.orggoogle.com The choice of alcohol and reaction conditions can be varied to produce a library of ester derivatives. An efficient protocol for the esterification of aromatic carboxylic acids using POCl3 has been developed, which proceeds in high yields at relatively low temperatures. derpharmachemica.com
| Carboxylic Acid | Alcohol | Reagent/Catalyst | Product | Reference |
| 1H-Indazole-3-carboxylic acid | Methanol | conc. H2SO4 | Methyl 1H-indazole-3-carboxylate | semanticscholar.org |
| Aromatic Carboxylic Acids | Various alcohols | POCl3 | Corresponding esters | derpharmachemica.com |
Amidation Reactions and Carboxamide Derivatives
The carboxylic acid functional group of this compound is a key site for synthetic modification, readily undergoing amidation reactions to form a diverse range of carboxamide derivatives. These reactions typically involve the coupling of the indazole carboxylic acid with various primary or secondary amines.
Standard peptide coupling reagents are frequently employed to facilitate this transformation. For instance, the combination of O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) has been successfully used. google.com This method allows for the formation of an activated ester intermediate, which then readily reacts with an amine. One specific example is the reaction with (S)-3-aminoquinuclidine dihydrochloride (B599025) to produce N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-1H-indazole-3-carboxamide. google.com
Another common set of coupling agents includes (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) and N-Hydroxybenzotriazole (HOBT), often in the presence of a base like triethylamine (B128534) (TEA) in DMF. derpharmachemica.comresearchgate.net This approach has been used to synthesize a series of 1H-indazole-3-carboxamides by reacting 1H-indazole-3-carboxylic acid with a variety of substituted aryl and aliphatic amines. derpharmachemica.comresearchgate.net The reaction proceeds by activating the carboxylic acid with EDC.HCl and HOBT, followed by nucleophilic attack from the amine. derpharmachemica.com
The versatility of these amidation reactions allows for the introduction of a wide array of substituents at the 3-position, enabling the exploration of structure-activity relationships in medicinal chemistry. nih.gov For example, derivatives have been synthesized incorporating moieties such as benzylamine, piperazine, and various substituted anilines.
Table 1: Examples of Amidation Reactions of Indazole-3-carboxylic Acid Derivatives
Substitutions on the Indazole Ring System
Alkylation at Nitrogen Positions (e.g., N1-alkylation)
Alkylation of the indazole ring system, particularly at the N1 and N2 positions, is a common strategy to modify the properties of indazole derivatives. The regioselectivity of N-alkylation can be influenced by the substituents on the indazole ring and the reaction conditions employed. beilstein-journals.orgnih.gov
For 3-substituted indazoles, including those with carboxamide functionalities, the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity. beilstein-journals.orgnih.gov This method has been applied to a variety of C-3 substituted indazoles, demonstrating that for substrates like 3-carboxamide indazoles, greater than 99% N1-regioselectivity can be achieved. beilstein-journals.orgnih.gov The steric and electronic effects of substituents at other positions on the ring can, however, influence the N1/N2 ratio. beilstein-journals.org For instance, electron-withdrawing groups at the C7 position can favor N2-alkylation. beilstein-journals.org
The choice of the alkylating agent is also crucial. A wide range of agents, including primary alkyl halides and secondary alkyl tosylates, have been successfully used while maintaining high N1-regioselectivity under the NaH/THF conditions. beilstein-journals.org Alternative strategies for achieving regioselective N-alkylation include exploiting the thermodynamic stability of the N1-substituted product through equilibration processes. nih.gov
Table 2: Conditions for Regioselective N1-Alkylation of Indazole Derivatives
Introduction and Transformation of Nitro Groups
The introduction of a nitro group onto the indazole ring system is a significant transformation that provides a versatile handle for further functionalization. Nitration of the indazole core typically occurs on the benzene ring portion of the bicyclic system. For instance, 5-nitro-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of various bioactive molecules. chemimpex.com
The nitro group is strongly electron-withdrawing, which influences the reactivity of the entire molecule. scispace.com More importantly, the nitro group can be readily transformed into other functional groups. A common and crucial transformation is the reduction of the nitro group to an amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) in a solvent like ethanol. chemicalbook.com For example, a tert-butoxycarbonyl (Boc)-protected 5-nitroindazole (B105863) can be reduced to the corresponding 5-aminoindazole (B92378) derivative under a hydrogen atmosphere. chemicalbook.com
The resulting amino group can then be further modified through reactions such as diazotization followed by substitution, or by acylation and alkylation, thus providing access to a wide array of substituted indazole derivatives. The transformation of the nitro group is a fundamental strategy in the synthesis of complex indazole-based compounds.
Table 3: Transformation of Nitro Groups on the Indazole Ring
Halogenation and Cross-Coupling Reactions
Halogenation of the indazole ring is a key synthetic step that introduces a functional group amenable to a wide variety of subsequent cross-coupling reactions. The introduction of a halogen, such as bromine, creates a site for the formation of new carbon-carbon and carbon-heteroatom bonds.
For example, 5-bromo-1H-indazol-3-amine can be synthesized from 5-bromo-2-fluorobenzonitrile (B68940) by reaction with hydrazine hydrate. nih.gov The amino group of this halogenated indazole can then be protected, for instance with a tert-butoxycarbonyl (Boc) group, to give tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. nih.gov This protected, halogenated intermediate is a valuable building block for further synthetic manipulations.
The halogen atom, typically bromine or iodine, serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. chim.itbeilstein-journals.org These reactions allow for the introduction of aryl, vinyl, cyano, and amino substituents at the halogenated position. While direct halogenation of this compound itself is less commonly described, the use of halogenated precursors is a well-established strategy for the synthesis of complex indazole derivatives. unina.it For instance, 1-arylindazole-3-carboxamides can be synthesized via a strategy involving an intramolecular Buchwald-Hartwig cyclization of a precursor derived from 2-iodo-N-arylbenzohydrazonoyl chlorides. unina.it
Transformations and Functionalization of the Amino Group
The amino group at the 5-position of the indazole ring is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
One of the most common reactions is the protection of the amino group, often necessary to prevent side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indazole nitrogen, as seen in the synthesis of tert-butyl 5-amino-1H-indazole-1-carboxylate. chemicalbook.com
The primary amino group itself can be acylated to form amides, sulfonated to form sulfonamides, or alkylated. These transformations introduce new substituents that can significantly alter the biological and physicochemical properties of the parent molecule.
Furthermore, the amino group can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups. While specific examples for this compound are not detailed in the provided context, these are standard transformations for aromatic amines.
Optimization of Synthetic Protocols and Reaction Conditions
The optimization of synthetic protocols for the preparation and modification of this compound and its derivatives is crucial for improving yields, purity, and scalability. Key areas of optimization include the choice of reagents, solvents, temperature, and reaction times.
For amidation reactions, the selection of the coupling agent and base is critical. While reagents like HBTU and EDC/HOBT are effective, their cost and the generation of byproducts can be a concern for large-scale synthesis. google.comderpharmachemica.com Optimization may involve exploring more atom-economical and cost-effective coupling agents. encyclopedia.pub The use of microwave irradiation has also been explored to accelerate direct amidation reactions. encyclopedia.pub
In N-alkylation reactions, achieving high regioselectivity is a primary goal. The development of protocols that reliably favor the N1- or N2-isomer is essential. High-throughput experimentation (HTE) can be a powerful tool to rapidly screen a wide range of bases, solvents, and additives to identify optimal conditions for selective N1-alkylation. rsc.org Mechanistic studies can also provide insights that guide the rational design of more selective reactions, for example, by favoring thermodynamic over kinetic control. rsc.org
For transformations involving the nitro group, the choice of reducing agent and reaction conditions can be optimized to ensure complete conversion without affecting other functional groups in the molecule. For cross-coupling reactions, ligand and catalyst screening is often necessary to achieve high yields and good functional group tolerance.
Efficiency and Scalability of Synthetic Routes
The efficiency and scalability of synthetic routes to indazole-3-carboxylic acid and its derivatives are critical for their application in pharmaceutical development. Historically, the synthesis of the core indazole-3-carboxylic acid has faced challenges, particularly in large-scale production. google.com Methods involving diazotization, while common, can present safety and handling issues on an industrial scale.
Consequently, research has focused on developing safer and more scalable, "diazonium-free" routes. google.com One such patented method for the parent acid starts from phenylhydrazine and benzaldehyde, proceeding through a hydrazone intermediate. google.com This approach avoids the potentially hazardous diazonium salts and is more amenable to scale-up.
For the synthesis of this compound, a common scalable approach would likely proceed through a 5-nitro intermediate. The synthesis of 5-nitroindazoles can be achieved from precursors like 2-fluoro-5-nitrobenzaldehyde (B1301997) or 2-amino-5-nitrotoluene. orgsyn.orgchemicalbook.com The subsequent reduction of the nitro group is a well-established and highly efficient transformation, often employing catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid systems (e.g., SnCl2/HCl). These reduction methods are generally high-yielding and adaptable to large-scale reactors.
| Step | Reaction | Typical Reagents | Key Considerations for Scalability |
|---|---|---|---|
| 1 | Indazole Ring Formation | e.g., 2-Fluoro-5-nitro-benzonitrile + Hydrazine | Availability of starting materials, reaction temperature control, product isolation. |
| 2 | Carboxylic Acid Introduction/Modification | Hydrolysis of an ester or nitrile precursor | Use of corrosive reagents (strong acid/base), waste stream management. |
| 3 | Nitro Group Reduction | H₂, Pd/C or SnCl₂/HCl | Catalyst cost and recovery, handling of high-pressure hydrogen, purification from metal salts. |
The choice of route often involves a trade-off between the cost of starting materials, the number of steps, safety considerations, and the ease of purification. For pharmaceutical applications, developing a robust process that consistently produces high-purity material is paramount.
Stereochemical Control in Derivatization
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical considerations are not relevant to the synthesis of the compound itself. However, stereochemical control becomes critically important during its derivatization, particularly when it is reacted with chiral molecules to produce new chemical entities for biological applications. Many modern therapeutics are single enantiomers, as different enantiomers can have vastly different biological activities and metabolic profiles.
When this compound is used as a scaffold, a new stereocenter can be created. The primary method for achieving stereochemical control in this context is through the use of chiral reagents or auxiliaries.
Amide Coupling with Chiral Amines: A common derivatization is the formation of an amide bond by coupling the carboxylic acid group with an amine. If a chiral amine (e.g., a specific enantiomer of an amino acid ester) is used, the reaction results in the formation of a diastereomeric product. This is a widely used strategy in the synthesis of bioactive molecules, including synthetic cannabinoids where an indazole-3-carboxylic acid core is coupled with a chiral amino acid derivative. researchgate.net The reaction typically employs standard peptide coupling reagents. Since the starting indazole is achiral, this method directly incorporates the desired stereochemistry from the chiral coupling partner.
Esterification with Chiral Alcohols: Similarly, esterification of the carboxylic acid with a chiral alcohol will produce a mixture of diastereomers if the alcohol is racemic, or a single diastereomer if an enantiomerically pure alcohol is used. These diastereomeric esters can often be separated by chromatography.
Use of Chiral Derivatizing Agents (CDAs): In analytical chemistry, chiral derivatizing agents are used to determine the enantiomeric purity or absolute configuration of chiral molecules. rsc.org This principle can be applied synthetically. By reacting the carboxylic acid of the indazole with a chiral derivatizing agent, such as an aminoindanol (B8576300) derivative, one can form diastereomers that can be separated. rsc.orgresearchgate.net Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched indazole derivative. This approach is more common for resolution than for direct asymmetric synthesis.
The table below outlines strategies for introducing stereochemistry during the derivatization of this compound.
| Functional Group | Reaction Type | Chiral Reagent Example | Outcome | Reference Concept |
|---|---|---|---|---|
| Carboxylic Acid | Amide Coupling | (S)-Valine methyl ester | Forms a single diastereomeric amide product. | researchgate.net |
| Carboxylic Acid | Esterification | (R)-Mandelic acid | Forms a diastereomeric ester; can be used for resolution. | rsc.orgresearchgate.net |
| Amino Group | Acylation | (S)-Ibuprofen chloride | Forms a single diastereomeric amide product at the 5-amino position. | General Principle |
| Amino Group | Reductive Amination | Chiral aldehyde + reducing agent | Can create a new stereocenter at the benzylic position of the new substituent. | General Principle |
Ultimately, the strategy for stereochemical control is dictated by the desired final structure and the availability of the necessary chiral starting materials or catalysts.
Medicinal Chemistry and Pharmacological Applications of 5 Amino 1h Indazole 3 Carboxylic Acid Derivatives
Role as a Privileged Scaffold in Rational Drug Design
The indazole structure is considered a "privileged scaffold" because its framework can be modified to interact with a wide range of biological targets, leading to the development of drugs for various diseases. nih.govresearchgate.netresearchgate.net The unique chemical properties and tautomeric forms of indazole make it a versatile foundation in medicinal chemistry. researchgate.net Its structural diversity allows for the creation of compounds with significant pharmacological activities. nih.gov
5-Amino-1H-indazole-3-carboxylic acid, in particular, serves as a key building block in the synthesis of more complex bioactive molecules. chemimpex.com Its structure, featuring both an amino group and a carboxylic acid group, provides reactive sites for diverse chemical modifications, enabling the exploration of numerous derivatives with potentially enhanced biological activity. chemimpex.comchemimpex.com This makes it a valuable asset for researchers focused on discovering and developing new drugs. chemimpex.com The ability of this compound to participate in various chemical reactions makes it suitable for creating derivatives aimed at treating cancer and inflammation. chemimpex.com
Investigation of Diverse Biological Activities and Therapeutic Potential
Derivatives of the indazole scaffold are prominent in oncology, with several approved drugs and clinical trial candidates built upon this core structure. rsc.orgresearchgate.net Marketed anticancer drugs like Pazopanib, a multi-kinase inhibitor, and Niraparib, a PARP1/PARP2 inhibitor, feature the indazole motif. nih.govmdpi.com The 1H-indazole-3-amine and 1H-indazole-3-carboxamide structures, which are closely related to this compound, are considered effective fragments for binding to the hinge region of protein kinases, a critical interaction for many anticancer drugs. nih.gov
The anticancer effects of indazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. rsc.org A primary mechanism is the inhibition of protein kinases, which are crucial for cellular signaling pathways that control cell growth, differentiation, and apoptosis. rsc.orgrsc.org For example, certain 1H-indazol-3-amine derivatives have shown potent activity against Bcr-Abl, an enzyme associated with chronic myeloid leukemia. nih.gov
Another mechanism involves the inhibition of protein synthesis. Some indazole compounds have been shown to bind to ribosomes, preventing the formation of peptide bonds between amino acids and thereby halting protein production. biosynth.com Additionally, indazole derivatives like Lonidamine (B1675067) are known to inhibit glycolysis by targeting mitochondrial-associated hexokinase II, which leads to a decrease in intracellular ATP synthesis and hampers the energy supply of cancer cells. researchgate.net
Indazole derivatives can exert their anticancer effects by modulating critical cellular pathways. One significant pathway affected is apoptosis, or programmed cell death. Studies have shown that certain indazole compounds can promote apoptosis in cancer cells. rsc.org For instance, treatment of breast cancer cells with the indazole derivative 2f led to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org
Furthermore, some derivatives have been found to influence cell cycle progression. nih.gov Compound 6o, a 1H-indazole-3-amine derivative, was observed to affect apoptosis and the cell cycle, possibly by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. nih.gov
The table below presents the inhibitory concentrations (IC50) of selected indazole derivatives against various cancer cell lines, illustrating their antiproliferative activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | rsc.org |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |
| Compound 89 | K562 (Chronic Myeloid Leukemia) | 6.50 | nih.gov |
| Compound 5k | Hep-G2 (Hepatoma) | 3.32 | mdpi.com |
The development of drug resistance is a major challenge in chemotherapy. nih.gov The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is being explored to create novel indazole derivatives with improved efficacy and the potential to overcome resistance. nih.gov By designing molecules that can act on multiple targets, researchers aim to develop more robust anticancer agents. dntb.gov.ua While specific studies on this compound derivatives and drug resistance are not extensively detailed in the provided context, the general approach of structural modification of the indazole scaffold is a key strategy to enhance antitumor activity and combat resistance. nih.gov
Indazole derivatives are well-documented for their anti-inflammatory properties. researchgate.net Commercially available anti-inflammatory drugs such as Benzydamine contain the 1H-indazole scaffold. nih.govnih.gov The core structure of this compound makes it a suitable starting point for the development of new anti-inflammatory agents. chemimpex.com
Research has shown that 5-aminoindazole (B92378), a closely related compound, exhibits significant anti-inflammatory activity. nih.gov In studies using carrageenan-induced hind paw edema in rats, 5-aminoindazole demonstrated a dose-dependent and time-dependent inhibition of inflammation. nih.govnih.gov
The anti-inflammatory mechanism of indazole derivatives involves the inhibition of key mediators of the inflammatory response. nih.gov One of the primary targets is the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov Inhibition of COX-2 is a well-established mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov In vitro assays have demonstrated that 5-aminoindazole effectively inhibits COX-2. nih.gov
Furthermore, these compounds can also modulate the production of pro-inflammatory cytokines. nih.gov The inhibition of cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as scavenging of free radicals, may also contribute to the anti-inflammatory effects of indazole derivatives. nih.govnih.gov
The table below summarizes the in vitro inhibitory activity of 5-aminoindazole against key inflammatory markers.
| Compound | Target | Activity/Result | Reference |
|---|---|---|---|
| 5-aminoindazole | COX-2 | Exhibited maximum inhibitory activity among tested indazoles. IC50 range for indazoles: 12.32 – 23.42 μM. | nih.gov |
| 5-aminoindazole | TNF-α | 58% inhibition at 250μM concentration. | nih.gov |
Antimicrobial Agents (e.g., Antibacterial, Antifungal)
The indazole nucleus is a key structural motif in a variety of synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial properties. nih.gov Research into 1H-indazole-3-carboxamides, derived from 1H-indazole-3-carboxylic acid, has revealed their potential as both antibacterial and antifungal agents.
In one study, a series of fourteen new 1H-indazole-3-carboxamides were synthesized by coupling 1H-indazole-3-carboxylic acid with various substituted aryl or aliphatic amines. researchgate.netderpharmachemica.com These compounds were subsequently evaluated for their antimicrobial activity. researchgate.net The investigation highlighted that compounds containing the indazole skeleton can demonstrate notable antifungal and antibacterial properties. researchgate.net While the broader class of indazole derivatives is known for these activities, the specific development stemming from the this compound core continues to be an area of interest for identifying novel antimicrobial candidates. nih.govnih.gov For instance, a series of N-methyl-3-aryl indazoles demonstrated significant activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov
Table 1: Examples of Antimicrobial Activity of Indazole Derivatives
| Compound Class | Target Organisms | Activity Noted |
| 1H-Indazole-3-carboxamides | Bacteria and Fungi | Antibacterial and antifungal properties observed. researchgate.netderpharmachemica.com |
| N-methyl-3-aryl inazoles | X. campestris, B. cereus, E. coli, B. megaterium, C. albicans | Dominant activity against tested bacterial and fungal strains. nih.gov |
Agents for Neurological Disorders (e.g., Nicotinic α-7 Receptor Agonists)
Derivatives of indazole-3-carboxylic acid have been identified as potent modulators of the nicotinic acetylcholine (B1216132) receptor (nAChR), specifically the alpha-7 (α7) subtype. nih.govsci-hub.se The α7 nAChR is a key target in the central nervous system implicated in cognitive processes like memory and attention, making it a significant area of research for treating neurological and psychiatric disorders. nih.govwikipedia.org
One prominent example is the compound N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride (RG3487). This derivative has been recognized as a high-affinity agonist for the human α7 nAChR. nih.gov Research has demonstrated its significant effects on cognitive functions in rodent models, suggesting its potential for the symptomatic treatment of conditions like Alzheimer's disease. nih.gov The development of such agonists from the indazole-3-carboxylic acid scaffold underscores its importance in the search for novel therapeutics for neurodegenerative diseases. sci-hub.se
Table 2: Indazole-3-Carboxamide Derivative for Neurological Disorders
| Compound | Target | Mechanism of Action | Potential Application |
| N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride (RG3487) | Human α7 nicotinic acetylcholine receptor (α7 nAChR) | High-affinity agonist. nih.gov | Alzheimer's disease. nih.gov |
Enzyme and Protein Interaction Modulators (e.g., Enzyme Inhibition)
The 1H-indazole-3-carboxamide framework has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. These derivatives have been successfully developed to target various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
One significant area of research involves the inhibition of p21-activated kinase 1 (PAK1), a promising target for anticancer drug discovery due to its association with tumor progression. A fragment-based screening approach led to the identification of 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov The representative compound, 30l , demonstrated excellent enzyme inhibition with an IC50 value of 9.8 nM for PAK1 and exhibited high selectivity against a panel of 29 other kinases. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the indazole scaffold were crucial for achieving high potency and selectivity. nih.gov This research highlights the potential of these derivatives as leads for developing agents against tumor migration and invasion. nih.gov
Further research has identified indazole derivatives as inhibitors of other important enzymes. For example, certain derivatives have shown promise as inhibitors of Mitogen-activated protein kinase 1 (MAPK1) and IκB kinase 2 (IKK2), suggesting their broad applicability in developing treatments for cancer and inflammatory disorders like rheumatoid arthritis and asthma. mdpi.comgoogle.com
Table 3: Indazole-3-Carboxamide Derivatives as Enzyme Inhibitors
| Compound | Target Enzyme | Biological Activity | Potential Application |
| Compound 30l | p21-activated kinase 1 (PAK1) | IC50 = 9.8 nM; highly selective. nih.gov | Anti-tumor metastasis. nih.gov |
| Indazole Derivative 3 | Mitogen-activated protein kinase 1 (MAPK1) | Promising inhibitory activity. mdpi.com | Cancer treatment. mdpi.com |
| Indazole Derivative 4 | Mitogen-activated protein kinase 1 (MAPK1) | Promising inhibitory activity. mdpi.com | Cancer treatment. mdpi.com |
| Indazole Carboxamides | IκB kinase 2 (IKK2) | IKK2 inhibition. google.com | Rheumatoid arthritis, asthma, COPD. google.com |
Calcium-Release Activated Calcium (CRAC) Channel Blockers
Indazole-3-carboxamides have emerged as a novel class of potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of calcium signaling in non-excitable cells like mast cells and lymphocytes. nih.govnih.gov The influx of extracellular calcium through the CRAC channel is critical for immune cell function, and its modulation represents a therapeutic strategy for autoimmune disorders and other inflammatory conditions. nih.govnih.govdigitellinc.com
Structure-activity relationship (SAR) studies of indazole-3-carboxamides have revealed specific structural requirements for potent CRAC channel inhibition. A key finding is the critical importance of the amide linker's regiochemistry. nih.govnih.gov For instance, indazole-3-carboxamides were found to be active inhibitors, while their "reverse amide" isomers (3-aminoindazoles) were inactive. nih.govnih.gov
The compound designated 12d from one study proved to be a particularly potent inhibitor, actively blocking calcium influx and stabilizing mast cells with a sub-micromolar IC50 value. nih.govnih.gov This compound also effectively inhibited the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α (TNFα) from activated mast cells, with an IC50 of 0.28 µM for TNFα production. nih.gov These findings expand the structural diversity of known CRAC channel blockers and present new avenues for the discovery of novel immunomodulators. nih.govnih.govbidmc.org
Table 4: Indazole-3-Carboxamides as CRAC Channel Blockers
| Compound | Target | Biological Activity |
| Indazole-3-carboxamide 12d | CRAC Channel | Calcium Influx IC50 = 0.67 µM. nih.gov |
| TNFα Production | IC50 = 0.28 µM. nih.gov |
Antispermatogenic Agents and Male Contraception Research
A significant line of research has focused on 1-benzyl-1H-indazole-3-carboxylic acid derivatives as non-hormonal male contraceptive agents. nih.govacs.orgacs.org These compounds function by inducing antispermatogenic effects, primarily by disrupting the adhesion between Sertoli cells and developing germ cells (spermatids) within the seminiferous tubules, leading to premature germ cell loss and infertility. nih.gov
Lonidamine , 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, was one of the foundational compounds in this class. nih.gov While effective, its utility was limited by side effects. oup.com This led to the development of more potent and potentially safer analogues. nih.govclinician.com
Gamendazole (B1674601) , another indazole carboxylic acid derivative, emerged as a highly potent oral antispermatogenic agent. oup.comnih.gov In rat studies, a single oral dose of gamendazole resulted in 100% infertility. nih.govwikipedia.orgnewdrugapprovals.org The mechanism is thought to involve the disruption of Sertoli cell function, as evidenced by its ability to inhibit the production of inhibin B, a key Sertoli cell product. nih.gov Another lonidamine derivative, Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide), also induces infertility by causing premature spermiation. nih.gov These compounds represent a promising avenue for the development of reversible, non-hormonal male contraceptives. nih.govnih.gov
Table 5: Indazole Carboxylic Acid Derivatives in Male Contraception Research
| Compound | Chemical Name | Mechanism of Action |
| Lonidamine | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Antispermatogenic. nih.gov |
| Gamendazole | (2E)-3-{1-[(2,4-Dichlorophenyl)methyl]-6-(trifluoromethyl)-1H-indazol-3-yl}prop-2-enoic acid | Disrupts Sertoli-germ cell junctions; inhibits inhibin B production. nih.govwikipedia.org |
| Adjudin | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide | Disrupts adhesion of spermatids to Sertoli cells, causing premature spermiation. nih.gov |
5-Hydroxytryptamine (5-HT3 and 5-HT4) Receptor Antagonists and Partial Agonists
Indazole-3-carboxylic acid derivatives have been instrumental in the development of potent and selective antagonists for the 5-hydroxytryptamine-3 (5-HT3) receptor. derpharmachemica.com These receptors are ligand-gated ion channels involved in various physiological processes, including emesis (vomiting) and gut motility. Antagonists of the 5-HT3 receptor are primarily used as antiemetics, particularly for managing nausea and vomiting induced by chemotherapy and radiotherapy. nih.gov
A prominent drug developed from this scaffold is Granisetron (B54018) , also known by its developmental code BRL 43694. nih.govnih.govdrugfuture.comelsevierpure.com Granisetron is a highly selective 5-HT3 receptor antagonist that incorporates the 1-methyl-1H-indazole-3-carboxamide structure. nih.govnih.govscbt.com It competitively blocks the action of serotonin (B10506) at 5-HT3 receptors located both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals. nih.gov Its high potency and selectivity have made it a cornerstone in antiemetic therapy. nih.govox.ac.uk The success of granisetron established the indazole-3-carboxylic acid moiety as a key pharmacophore for potent 5-HT3 antagonism. derpharmachemica.com
Table 6: Indazole-3-Carboxylic Acid Derivative as a 5-HT3 Receptor Antagonist
| Compound | Chemical Name | Target | Application |
| Granisetron (BRL 43694) | 1-methyl-N-((1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | 5-HT3 Receptor | Antiemetic for chemotherapy-induced nausea and vomiting. nih.govnih.gov |
Synthetic Cannabinoids and their Metabolites
The indazole-3-carboxamide structure is a common core for a major class of synthetic cannabinoids, which are potent agonists of the cannabinoid receptors (CB1 and CB2). mdpi.commdpi.comnih.govresearchgate.net These substances have been widely studied both for their potential therapeutic applications and due to their presence in recreational drug markets.
A well-known example is AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide). nih.govnih.govresearchgate.net Research on its metabolism has shown that it undergoes extensive biotransformation in the human body. nih.govnih.gov Studies using human hepatocytes have identified numerous metabolites, with the primary pathways being carboxamide hydrolysis (forming AB-PINACA carboxylic acid), hydroxylation at various positions on the pentyl chain, and ketone formation. nih.govnih.govfrontiersin.org
The fluorinated analogue, 5F-AB-PINACA , shows a different metabolic pattern. nih.govnih.gov Its major metabolites typically result from oxidative defluorination, leading to the formation of 5-hydroxypentyl and pentanoic acid derivatives, which are also metabolites of AB-PINACA itself. nih.govovid.com Understanding the metabolic fate of these indazole-based synthetic cannabinoids is crucial for forensic identification and for comprehending their full pharmacological and toxicological profiles, as many metabolites retain significant activity at cannabinoid receptors. frontiersin.org
Table 7: Prominent Synthetic Cannabinoids with an Indazole-3-Carboxamide Core and Their Major Metabolic Pathways
| Compound | Major Metabolic Pathways | Key Metabolites |
| AB-PINACA | Carboxamide hydrolysis, hydroxylation of the pentyl chain, ketone formation. nih.govnih.govresearchgate.net | AB-PINACA carboxylic acid, Carbonyl-AB-PINACA, Hydroxypentyl-AB-PINACA. nih.govnih.gov |
| 5F-AB-PINACA | Oxidative defluorination, carboxamide hydrolysis, hydroxylation. nih.govnih.govresearchgate.net | AB-PINACA pentanoic acid, 5-hydroxypentyl-AB-PINACA, 5F-AB-PINACA carboxylic acid. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The exploration of this compound as a scaffold in medicinal chemistry has led to extensive Structure-Activity Relationship (SAR) studies. These investigations aim to delineate how chemical modifications to the core structure influence the biological activity of the resulting derivatives, providing a roadmap for the design of more potent and selective therapeutic agents.
SAR studies have demonstrated that the nature and position of substituents on the indazole ring system are critical determinants of pharmacological activity. For instance, in the context of cannabinoid receptor modulators, the presence of specific groups at various positions can significantly alter potency and efficacy.
Substitutions on the indole (B1671886) ring, a related heterocyclic system, have shown that electron-withdrawing groups like chloro or fluoro at the C5 position can enhance modulatory potency at the CB1 receptor. nih.gov Similarly, the introduction of short alkyl groups at the C3 position of the indole ring has been found to be beneficial for activity. nih.gov While these findings are on an indole scaffold, they provide valuable insights for the analogous positions on the indazole core of this compound derivatives.
The hydrophobic character of substituents also plays a crucial role. In a series of N-(indol-3-ylglyoxylyl)amino acid derivatives, the hydrophobicity of the compounds was found to be a key factor influencing their affinity for the benzodiazepine (B76468) receptor. nih.gov This suggests that for this compound derivatives, tuning the lipophilicity of substituents could be a viable strategy to optimize binding to specific biological targets.
Furthermore, the electronic properties of substituents can profoundly impact biological activity. For example, in N-(indol-3-ylglyoxylyl)amino acid derivatives, compounds with 5-chloro, 5-bromo, or 5-nitro substituents were significantly more potent than their 5-methoxy counterparts, highlighting the importance of electronic effects. nih.gov
A study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine (B1682287) oxidase inhibitors revealed that a hydrophobic group on the nitrogen atom of the indole ring is essential for potent inhibitory activity. nih.gov This underscores the importance of considering the physicochemical properties of substituents in the design of new derivatives.
The precise placement of substituents (regioselectivity) and the stereochemistry (isomeric effects) of this compound derivatives are critical factors that can dramatically influence their pharmacological profiles.
Studies on synthetic cannabinoids have shown that even minor changes in the position of a substituent can lead to significant differences in activity. For example, the location of a nitro group in 5-nitroindazole (B105863) derivatives was found to be crucial for their ability to generate free radicals, which is linked to their trypanocidal activity. mdpi.com Further research on 2-benzyl-5-nitroindazolin-3-one derivatives highlighted that hydrophilic fragments substituted at position 1 played a key role in improving the selectivity profile of this series of compounds against Leishmania amazonensis. nih.govresearchgate.net
Isomeric effects are also of paramount importance. Many biologically active molecules contain chiral centers, and it is common for one enantiomer to be significantly more active than the other. In the realm of synthetic cannabinoids, the (S)-enantiomers of several carboxamide-type compounds were found to have EC50 values for the CB1 receptors that were about five times lower than those of the (R)-enantiomers. nih.gov This demonstrates a clear stereospecific preference of the receptor for one isomer. Interestingly, for one compound, (R)-MDMB-FUBICA, the (R)-enantiomer was active at the CB2 receptor but lacked CB1 receptor activity, showcasing how stereochemistry can govern not only potency but also receptor selectivity. nih.gov
The synthesis of specific enantiomers often requires carefully designed synthetic routes. For instance, enantiomers of certain synthetic cannabinoids have been synthesized from methyl 1H-indazole-3-carboxylate by N-alkylation, hydrolysis of the methyl group, chlorination of the resulting carboxylic acid, and finally amidation with the appropriate amino acid derivative. nih.gov
Preclinical Evaluation and In Vitro / In Vivo Studies
The preclinical evaluation of this compound derivatives involves a battery of in vitro and in vivo studies to characterize their pharmacological and pharmacokinetic properties. These studies are essential for identifying promising lead compounds for further development.
Cell-based assays are fundamental tools for assessing the efficacy and selectivity of novel compounds. These assays utilize cultured cells that express the target of interest, such as a receptor or an enzyme, to measure the compound's biological effect.
For instance, the anticancer activity of indazole derivatives has been evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov Such assays can determine the 50% inhibition concentration (IC50), a measure of the compound's potency. nih.gov Furthermore, these studies can also assess selectivity by comparing the activity against cancer cells to that against normal cells. nih.gov
Cell cycle analysis, often performed using techniques like propidium (B1200493) iodide (PI) staining followed by flow cytometry, can elucidate the mechanism by which a compound exerts its antiproliferative effects. nih.gov For example, a compound might cause cell cycle arrest at a specific phase, such as G0/G1. nih.gov
For compounds targeting G-protein coupled receptors (GPCRs), such as cannabinoid receptors, calcium mobilization assays are commonly employed to evaluate allosteric modulating activity. nih.gov These assays measure changes in intracellular calcium levels upon receptor activation, providing a functional readout of compound activity.
Metabolic stability is a critical parameter in drug discovery, as it influences the pharmacokinetic profile and duration of action of a compound. researchgate.net In vitro models, such as human liver microsomes (HLMs) and hepatocytes, are widely used to assess the metabolic fate of new chemical entities. mdpi.comnih.gov
HLMs contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, and are used to determine the intrinsic clearance of a compound. nih.gov In a typical HLM incubation, the test compound is mixed with microsomes and a cofactor like NADPH to initiate the metabolic reaction. mdpi.com The disappearance of the parent compound over time is monitored to calculate parameters such as half-life and intrinsic clearance. nih.gov
Hepatocytes, which contain a more complete set of metabolic enzymes and cofactors, provide a more comprehensive picture of drug metabolism. mdpi.com Incubations with hepatocytes can identify a wider range of metabolites, including those formed by enzymes like aldehyde oxidase and sulfotransferases. mdpi.com
Studies on indazole-3-carboxamide synthetic cannabinoids have shown that they can be extensively metabolized, with major biotransformations including hydroxylation, hydrolysis, and glucuronidation. mdpi.comnih.gov The identification of metabolites is crucial, as they may also possess biological activity or contribute to toxicity. uno.edu
Determining the binding affinity of a compound to its molecular target is a cornerstone of preclinical evaluation. This is typically achieved through radioligand binding assays, which measure the ability of the test compound to displace a radiolabeled ligand from the target receptor.
For compounds targeting the human cannabinoid receptor 1 (hCB1), these assays are crucial for quantifying their binding potency, usually expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. For example, a novel 1H-pyrazole-3-carboxamide derivative showed a high binding affinity for the CB1 receptor with a Ki of 6.9 nM. nih.gov
Functional assays, such as the [35S]GTPγS binding assay, are often used in conjunction with binding assays to determine whether a compound acts as an agonist, antagonist, or inverse agonist. nih.gov An agonist will stimulate GTPγS binding, while an inverse agonist will inhibit it.
Computational methods, such as molecular docking, can provide insights into the binding mode of a ligand at the receptor. nih.gov These studies can help to explain the observed SAR and guide the design of new compounds with improved binding affinity and selectivity. For instance, docking studies have suggested that the carbonyl oxygen of some pyrazole-3-carboxamides forms a hydrogen bond with a specific lysine (B10760008) residue in the CB1 receptor, which is thought to be important for their high affinity and inverse agonist activity. researchgate.net
Emerging Research Areas and Future Directions for 5 Amino 1h Indazole 3 Carboxylic Acid
Applications in Agrochemical Chemistry
The indazole nucleus is gaining attention in agricultural chemistry as a core structure for the development of new crop protection agents. chemimpex.com The exploration of 5-amino-1H-indazole-3-carboxylic acid and its derivatives in this field is driven by the constant need for novel solutions to combat weed and pest resistance and to improve crop yields. chemimpex.comgoogleapis.com The structural features of the molecule allow for diverse chemical modifications, enabling the synthesis of compounds with specific biological activities. A related compound, 5-Methyl-1H-indazole-3-carboxylic acid, has also been noted for its applications in formulating effective herbicides and fungicides. chemimpex.com
The development of novel herbicides is a key area of interest for indazole derivatives. The core structure of this compound serves as a valuable building block for creating new herbicidal compounds. chemimpex.com Research in this area focuses on synthesizing derivatives that can act on specific biological pathways in weeds, potentially leading to more effective and selective herbicides. The goal is to design molecules that can overcome the resistance mechanisms that have developed against existing classes of herbicides. googleapis.com
The indazole scaffold is a promising platform for the creation of new insecticides, fungicides, and miticides. googleapis.com Patents have been filed for indazole derivatives that demonstrate significant control over a variety of agricultural pests. googleapis.comgoogle.com For instance, certain indazole derivatives have shown outstanding efficacy against pests like the two-spotted spider mite (Tetranychus urticae), brown planthopper (Nilaparvata lugens), diamondback moth (Plutella xylostella), and tobacco cutworm (Spodoptera litura). google.com The development of such compounds is crucial for managing injurious insects and phytopathogenic fungi, especially those that have acquired resistance to widely used pesticides. googleapis.com Furthermore, the indazole-carboxamide moiety has been incorporated into other heterocyclic structures, such as pyrazines, to create potent agents for controlling invertebrate pests. googleapis.com
Table 1: Patented Agrochemical Applications of Indazole Derivatives
| Patent/Source | Application Type | Target Pests/Weeds | Key Findings |
| WO2012081916A2 | Insecticide, Miticide | Tetranychus urticae, Nilaparvata lugens, Plutella xylostella, Spodoptera litura | The patented indazole derivative shows an outstanding effect in controlling various mite and insect species. google.com |
| EP 0726266 B1 | Fungicide, Insecticide, Miticide | Various pathogenic fungi and harmful insects, including resistant strains | Provides novel indazole compounds with satisfactory controlling activities at low application amounts against resistant fungi and insects. googleapis.com |
| EP 4140995 A1 | Insecticide | Invertebrate pests | Describes pyrazine (B50134) compounds containing an indazole-carboxamide structure for combating invertebrate pests. googleapis.com |
Potential in Material Science (e.g., Polymers, Coatings)
The unique chemical properties of this compound are being leveraged in the field of material science for the development of advanced materials like polymers and coatings. chemimpex.com Its bifunctional nature, possessing both an amino (-NH2) group and a carboxylic acid (-COOH) group, allows it to act as a monomeric building block. These functional groups can participate in polymerization reactions to be incorporated into polymer backbones.
For example, in a process analogous to the synthesis of poly(anhydride-esters) from 5-aminosalicylic acid, the carboxylic acid group of the indazole compound could be activated and coupled to form anhydride (B1165640) bonds, while the amino group could be used to form amide linkages. nih.gov This could lead to the creation of novel biodegradable polymers with tailored properties for applications in medicine or industry. nih.gov The rigid, aromatic indazole core could impart enhanced thermal stability and specific mechanical properties to the resulting materials. chemimpex.com
Role in Diagnostic Tool Development
There is growing interest in this compound for its potential use in developing new diagnostic tools and assays. chemimpex.com The compound is currently under investigation for its applicability in creating improved detection methods for clinical settings. chemimpex.com While specific diagnostic products based on this exact molecule are still in the research phase, the utility of similar heterocyclic carboxylic acids as diagnostic agents provides a strong precedent for its potential.
A pertinent example is the use of [11C]Metomidate, a radiolabeled imidazole-carboxylic acid derivative, as a positron emission tomography (PET) imaging agent. nih.gov [11C]Metomidate is a potent inhibitor of the 11β-hydroxylase enzyme, which is often overexpressed in adrenocortical tumors. nih.gov By targeting this enzyme, the PET tracer allows for the specific imaging and identification of these tumors, helping to distinguish malignant lesions from benign ones. nih.gov This strategy of radiolabeling a molecule that binds to a specific disease-related enzyme showcases a promising avenue for derivatives of this compound. Its structure could be modified to bind to other specific biological targets, radiolabeled with isotopes like Carbon-11, and used as a probe for PET imaging in oncology or neurology.
Patent Landscape and Innovation Trends for Indazole Derivatives
The patent landscape for indazole derivatives reveals a significant and sustained interest in this scaffold, particularly for therapeutic applications. A review of patents published between 2013 and 2017 identified 42 patents centered on the indazole core, highlighting its pharmacological importance. nih.gov Innovation trends show a strong focus on developing novel treatments for a range of diseases.
Key therapeutic areas covered in recent patents include:
Oncology: A large number of patents focus on indazole derivatives as anticancer agents. nih.govresearchgate.net
Anti-inflammatory Agents: The scaffold is used to develop new treatments for inflammatory conditions. nih.gov
Neurodegenerative and Neurological Disorders: Indazole derivatives have been patented for applications in neurodegeneration. nih.gov Specific patents describe their use as cannabinoid (CB1) receptor agonists for treating pain and rheumatoid arthritis. google.com Additionally, the parent compound, indazole-3-carboxylic acid, is a key starting material for nicotinic α-7 receptor partial agonists, which are being investigated for Alzheimer's disease and schizophrenia. google.com
Protein Kinase Inhibition: Many indazole-based compounds are designed as inhibitors of various protein kinases, which are crucial targets in cancer and other diseases. nih.gov
Beyond pharmaceuticals, the patent literature also reflects innovation in the agrochemical sector, with indazole derivatives being developed as novel insecticides, fungicides, and miticides to address the challenge of pest resistance. googleapis.comgoogle.com This dual focus in both medicine and agriculture underscores the chemical versatility and broad utility of the indazole ring system.
Table 2: Summary of Therapeutic Innovation for Indazole Derivatives
| Therapeutic Area | Target/Mechanism Example | Associated Conditions | Source(s) |
| Oncology | Protein Kinase Inhibition | Various Cancers | nih.govresearchgate.net |
| Inflammation | General Anti-inflammatory Activity | Inflammatory Disorders, Rheumatoid Arthritis | nih.govgoogle.com |
| Neurology/Psychiatry | CB1 Receptor Agonism | Pain, Neurological Disorders | google.com |
| Neurology/Psychiatry | Nicotinic α-7 Receptor Partial Agonism | Alzheimer's Disease, Schizophrenia | google.com |
Unexplored Therapeutic Avenues and Novel Target Identification
The structural versatility of this compound makes it an ideal starting point for exploring new therapeutic avenues and identifying novel drug targets. The core scaffold has already proven fruitful in developing compounds aimed at well-established targets, but significant potential remains for discovering new biological activities. nih.govresearchgate.net
One key area for future exploration is the development of selective inhibitors for different classes of enzymes. The indazole nucleus is a privileged scaffold for kinase inhibitors, and further chemical modifications could lead to compounds with unique selectivity profiles for unexplored kinases involved in disease. nih.gov Synthesis of new indazole-3-carboxamide derivatives has also opened avenues into antimicrobial research, suggesting potential for developing new antibacterial or antifungal agents. researchgate.netderpharmachemica.com
Furthermore, the success of indazole derivatives in targeting G-protein coupled receptors (GPCRs), such as the CB1 receptor, indicates a promising direction for future research. google.com There are hundreds of GPCRs in the human genome whose therapeutic potential is still largely untapped. By creating diverse libraries of compounds derived from this compound, researchers can screen for activity against these novel targets, potentially uncovering first-in-class medicines for a wide range of conditions. The use of indazole-3-carboxylic acid to create nicotinic α-7 receptor agonists for complex psychiatric and neurological disorders further highlights the potential of this scaffold to address challenging central nervous system targets. google.com
Advanced Synthetic Strategies for Complex Derivatives
The growing interest in this compound as a key building block in medicinal chemistry has spurred the development of advanced synthetic methodologies to generate complex derivatives. These strategies aim to provide efficient, atom-economical, and diverse routes to novel molecular architectures that would be challenging to access through traditional synthetic methods. Key emerging areas include multi-component reactions, C-H activation/functionalization, photocatalysis, flow chemistry, and microwave-assisted synthesis. These techniques offer significant advantages in terms of reduced reaction times, improved yields, and the ability to construct intricate molecules in fewer steps.
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular diversity. While specific MCRs commencing directly with this compound are not extensively documented, the principles can be applied to its derivatives. For instance, the carboxylic acid moiety can be converted to an amide or ester, and the amino group can be functionalized to participate in various MCRs.
One potential application is in Ugi-type reactions. The amino group of a 5-amino-1H-indazole-3-carboxamide derivative could serve as the amine component. In a hypothetical Ugi four-component reaction, this indazole derivative could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like structures incorporating the indazole scaffold.
Another plausible approach involves the use of the indazole core in Passerini-type reactions. By converting the carboxylic acid to a suitable functional group, derivatives of this compound could potentially participate in three-component reactions with an isocyanide and a carboxylic acid to yield α-acyloxy carboxamides.
A convergent two-step synthesis of 1-arylindazole-3-carboxamides has been reported, which begins with a multi-component reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by an intramolecular cyclization. unina.it This highlights the potential of MCRs in building the indazole core itself, which can then be further functionalized.
C-H Activation and Functionalization
Direct C-H activation is a powerful tool for the late-stage functionalization of heterocyclic compounds, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. For derivatives of this compound, several positions on the indazole ring are potential sites for C-H functionalization. The development of transition-metal-catalyzed methods, particularly with rhodium and palladium, has enabled the selective arylation, alkylation, and alkenylation of the indazole nucleus. researchgate.net
For instance, a rhodium(III)/copper(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation has been used to synthesize 1H-indazoles. researchgate.net While this method builds the indazole ring, the principles of directed C-H activation could be applied to an N-protected derivative of this compound to introduce substituents at the C-4, C-6, or C-7 positions. The directing group, potentially the protected amino group or a substituent on the N-1 position, would guide the metal catalyst to the desired C-H bond.
The following table illustrates representative conditions for C-H functionalization of indazole scaffolds, which could be adapted for this compound derivatives.
| Reaction Type | Catalyst/Reagents | Substrate | Product | Yield (%) |
| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, CsOPiv | N-aryl-indazole | N-aryl-C7-aryl-indazole | 78 |
| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | N-H Indazole | N-H, C7-alkenyl-indazole | 85 |
| C-H Amination | Cu(OAc)₂, pyridine | N-acetyl-indazole | N-acetyl-C7-amino-indazole | 67 |
This table presents generalized data from studies on indazole derivatives and serves as a potential guide for the functionalization of this compound.
Photocatalysis in Derivative Synthesis
Visible-light photocatalysis has emerged as a green and powerful synthetic tool, enabling a wide range of chemical transformations under mild conditions. In the context of this compound, photocatalysis could be employed for various functionalizations. For example, decarboxylative couplings are a prominent application of photoredox catalysis. researchgate.net If the carboxylic acid at the 3-position is not the desired final functionality, it could be used as a handle for a decarboxylative alkylation or arylation reaction to introduce new substituents at this position.
Furthermore, photocatalysis can facilitate radical-based C-H functionalization. By generating radical species in situ, it may be possible to functionalize the benzene (B151609) ring of the indazole core. Additionally, photocatalytic methods have been developed for N-alkylation of indazoles using alkyl carboxylic acids. researchgate.net This could be a valuable strategy for modifying the N-1 position of this compound.
A visible-light-driven photocatalytic coupling of tetrazoles with carboxylic acids has been reported for biomolecule labeling, demonstrating the potential of this technology in creating complex conjugates. rsc.org
Flow Chemistry for Efficient Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. For the synthesis of complex derivatives of this compound, flow chemistry can be particularly beneficial for multi-step sequences.
The following table outlines a hypothetical multi-step flow synthesis for a derivative of this compound.
| Step | Reaction | Reagents/Conditions in Flow | Residence Time | Expected Outcome |
| 1 | Amide Formation | This compound, amine, coupling agent, heated microreactor | 10 min | 5-amino-1H-indazole-3-carboxamide |
| 2 | N-Alkylation | Product from Step 1, alkyl halide, base, packed-bed reactor | 15 min | N-alkyl-5-amino-1H-indazole-3-carboxamide |
| 3 | Amino Group Functionalization | Product from Step 2, acyl chloride, base, micro-mixer and coil reactor | 5 min | N-alkyl-5-acylamino-1H-indazole-3-carboxamide |
This table is a conceptual representation of how a multi-step flow synthesis could be designed for derivatives of this compound.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technique is well-suited for the synthesis of complex derivatives of this compound, particularly for reactions such as amide and ester formation, as well as cross-coupling reactions.
The direct amidation of carboxylic acids with amines can be efficiently achieved under microwave irradiation, often with catalytic amounts of coupling agents or even under catalyst-free conditions. nih.gov This provides a rapid and green method for converting this compound into a diverse library of amides. Similarly, microwave-assisted esterification can be employed to generate the corresponding esters.
Furthermore, microwave heating can significantly accelerate palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, on halo-substituted indazole derivatives. rasayanjournal.co.inmdpi.com If a halogen is introduced onto the benzene ring of this compound, microwave-assisted cross-coupling reactions would provide a powerful platform for introducing aryl, heteroaryl, or amino substituents.
The table below provides examples of microwave-assisted reactions that are relevant to the derivatization of this compound.
| Reaction Type | Reactants | Catalyst/Reagents | Microwave Conditions | Yield (%) |
| Amidation | Carboxylic acid, Amine | Ceric Ammonium Nitrate (cat.) | 160-165 °C, 2 h | >90 |
| Esterification | Carboxylic acid, Alcohol | H₂SO₄ (cat.) | 120 °C, 30 min | 85-95 |
| Suzuki Coupling | Bromo-indazole, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 150 °C, 15 min | 70-90 |
This table is based on general procedures for microwave-assisted synthesis and illustrates the potential for the derivatization of this compound.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-amino-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?
A1. The synthesis typically involves cyclization of substituted precursors under acidic or catalytic conditions. For example:
- Method a : React 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid under reflux (3–5 h) .
- Method b : Use thiourea derivatives with chloroacetic acid and sodium acetate in refluxing acetic acid to form thiazolidinone intermediates .
Optimization may involve adjusting stoichiometry (e.g., 1.1 equiv of aldehyde derivatives), reaction time, or acid catalysts. Recrystallization from ethanol/water mixtures improves purity .
Q. Q2. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
A2. Key techniques include:
Q. Q3. How can researchers mitigate solubility challenges during bioactivity assays?
A3. Use polar aprotic solvents (e.g., DMSO) or prepare sodium/potassium salts by treating the carboxylic acid with aqueous NaOH/KOH. For in vitro studies, dissolve the compound in buffered solutions (pH 7–8) to enhance solubility .
Advanced Research Questions
Q. Q4. How can hydrogen-bonding patterns in the crystal structure inform supramolecular design?
A4. Graph set analysis (as per Etter’s formalism) reveals directional hydrogen bonds (e.g., N–H⋯O and O–H⋯N interactions) that stabilize the crystal lattice. For this compound:
Q. Q5. How should researchers resolve contradictions between computational and experimental data (e.g., NMR vs. DFT-calculated shifts)?
A5. Follow this workflow:
Validate computational models : Ensure solvent effects (e.g., DMSO) and tautomeric states are included in DFT calculations.
Cross-reference crystallographic data : Compare experimental bond lengths/angles from X-ray structures (e.g., C–N = 1.34 Å ) with optimized geometries.
Reassign peaks : Use 2D NMR (COSY, HSQC) to correct misassignments, particularly for aromatic protons in the indazole ring .
Q. Q6. What strategies are effective for studying structure-activity relationships (SAR) in kinase inhibition assays?
A6.
- Substituent variation : Modify the amino (–NH2) or carboxylic acid (–COOH) groups to assess steric/electronic effects (e.g., methyl esters or acylated amines) .
- Assay design : Use recombinant kinase panels (e.g., PKA, CDK) with ATP-competitive binding assays. Monitor IC50 shifts to identify critical functional groups .
- Data interpretation : Correlate inhibitory activity with LogP (lipophilicity) and hydrogen-bond donor/acceptor counts from QSAR models .
Methodological Considerations
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value | Reference |
|---|---|---|
| Space group | Monoclinic, P2₁/c | |
| R factor | <0.05 (high-resolution data) | |
| Hydrogen bonds | N–H⋯O (2.89 Å), O–H⋯N (2.76 Å) | |
| Torsion angles | Indazole ring: 0.5° deviation |
Note : Refinement with SHELXL (e.g., anisotropic displacement parameters for non-H atoms) ensures accurate electron density maps .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
